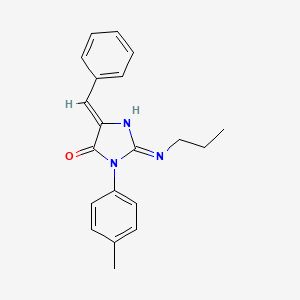![molecular formula C19H15N3OS B13377980 (5E)-2-anilino-5-[(1-methylindol-3-yl)methylidene]-1,3-thiazol-4-one](/img/structure/B13377980.png)
(5E)-2-anilino-5-[(1-methylindol-3-yl)methylidene]-1,3-thiazol-4-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(5E)-2-anilino-5-[(1-methylindol-3-yl)methylidene]-1,3-thiazol-4-one is a complex organic compound that has garnered interest in various fields of scientific research due to its unique structural properties and potential applications. This compound features a thiazole ring, an indole moiety, and an aniline group, making it a versatile molecule for chemical reactions and biological interactions.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (5E)-2-anilino-5-[(1-methylindol-3-yl)methylidene]-1,3-thiazol-4-one typically involves the condensation of an aniline derivative with a thiazole precursor under controlled conditions. The reaction is often catalyzed by acids or bases to facilitate the formation of the desired product. The specific reaction conditions, such as temperature, solvent, and reaction time, can vary depending on the desired yield and purity of the compound .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactants are mixed and heated under controlled conditions. The use of continuous flow reactors can also be employed to enhance the efficiency and scalability of the production process. The purification of the final product is typically achieved through crystallization or chromatography techniques .
化学反応の分析
Types of Reactions
(5E)-2-anilino-5-[(1-methylindol-3-yl)methylidene]-1,3-thiazol-4-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present
Common Reagents and Conditions
Common reagents used in these reactions include acids, bases, oxidizing agents, and reducing agents. The reaction conditions, such as temperature, solvent, and reaction time, are optimized to achieve the desired transformation with high yield and selectivity .
Major Products Formed
The major products formed from these reactions depend on the specific type of reaction and the reagents used. For example, oxidation reactions may yield oxidized derivatives, while reduction reactions may produce reduced forms of the compound .
科学的研究の応用
(5E)-2-anilino-5-[(1-methylindol-3-yl)methylidene]-1,3-thiazol-4-one has a wide range of applications in scientific research:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: It is studied for its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.
Medicine: The compound is investigated for its potential therapeutic applications, particularly in the development of new drugs and treatments.
Industry: It is used in the production of specialty chemicals and materials with specific properties
作用機序
The mechanism of action of (5E)-2-anilino-5-[(1-methylindol-3-yl)methylidene]-1,3-thiazol-4-one involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and the biological system being studied .
類似化合物との比較
Similar Compounds
Vanillin acetate: A compound with a similar aromatic structure but different functional groups.
Cresol: Another aromatic compound with hydroxyl and methyl groups.
Uniqueness
What sets (5E)-2-anilino-5-[(1-methylindol-3-yl)methylidene]-1,3-thiazol-4-one apart from similar compounds is its unique combination of a thiazole ring, an indole moiety, and an aniline group. This structural arrangement provides the compound with distinct chemical and biological properties, making it a valuable molecule for various applications .
特性
分子式 |
C19H15N3OS |
|---|---|
分子量 |
333.4 g/mol |
IUPAC名 |
(5E)-5-[(1-methylindol-3-yl)methylidene]-2-phenylimino-1,3-thiazolidin-4-one |
InChI |
InChI=1S/C19H15N3OS/c1-22-12-13(15-9-5-6-10-16(15)22)11-17-18(23)21-19(24-17)20-14-7-3-2-4-8-14/h2-12H,1H3,(H,20,21,23)/b17-11+ |
InChIキー |
LUYZIUNYNIGVNL-GZTJUZNOSA-N |
異性体SMILES |
CN1C=C(C2=CC=CC=C21)/C=C/3\C(=O)NC(=NC4=CC=CC=C4)S3 |
正規SMILES |
CN1C=C(C2=CC=CC=C21)C=C3C(=O)NC(=NC4=CC=CC=C4)S3 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![7-benzylidene-3-methyl-6,7-dihydro-5H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine](/img/structure/B13377898.png)
![(5Z)-5-[(5-chlorothiophen-2-yl)methylidene]-2-(4-ethylanilino)-1,3-thiazol-4-one](/img/structure/B13377902.png)
![methyl 4-chloro-3-[5-[(Z)-[2-(4-methoxyanilino)-4-oxo-1,3-thiazol-5-ylidene]methyl]furan-2-yl]benzoate](/img/structure/B13377905.png)
![4-[(11-Amino-2-oxo-1,8,12-triazatricyclo[7.3.0.03,7]dodeca-3(7),8,10-trien-10-yl)diazenyl]benzenesulfonamide](/img/structure/B13377911.png)
![(5Z)-2-(4-bromoanilino)-5-[(5-pyrrolidin-1-ylfuran-2-yl)methylidene]-1,3-thiazol-4-one](/img/structure/B13377920.png)
![5-[[(Z)-(6-oxocyclohexa-2,4-dien-1-ylidene)methyl]amino]-2-[(E)-2-[4-[[(E)-(6-oxocyclohexa-2,4-dien-1-ylidene)methyl]amino]-2-sulfonatophenyl]ethenyl]benzenesulfonate](/img/structure/B13377931.png)

![2-(allylsulfanyl)-5-([2-(allylsulfanyl)-4-amino-6-oxo-1,6-dihydro-5-pyrimidinyl]{4-nitrophenyl}methyl)-6-amino-4(3H)-pyrimidinone](/img/structure/B13377943.png)
![(5Z)-5-[[1-[4-[(4-bromophenyl)methoxy]phenyl]-2,5-dimethylpyrrol-3-yl]methylidene]-2-(4-methylanilino)-1,3-thiazol-4-one](/img/structure/B13377950.png)
![(5Z)-5-[[1-(4-chlorophenyl)pyrrol-2-yl]methylidene]-2-(4-methoxyanilino)-1,3-thiazol-4-one](/img/structure/B13377957.png)

![2-[2-chloro-4-[(E)-[2-(4-ethylanilino)-4-oxo-1,3-thiazol-5-ylidene]methyl]-6-methoxyphenoxy]acetonitrile](/img/structure/B13377962.png)
![6-amino-2-[(4-chlorobenzyl)sulfanyl]-5-phenyl-4(3H)-pyrimidinone](/img/structure/B13377969.png)
![2-amino-4-(1,3-benzodioxol-5-yl)-7,7-dimethyl-3-(4-methylbenzoyl)-1-[2-(trifluoromethyl)phenyl]-6,8-dihydro-4H-quinolin-5-one](/img/structure/B13377982.png)
